HMN-176
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Overview
Description
HMN-176 is a complex organic compound characterized by its unique structural features. This compound contains a pyridine ring substituted with a vinyl group and a sulfonamide moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMN-176 typically involves a multi-step process. One common method includes the following steps:
Formation of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyridine reacts with a styrene derivative in the presence of a palladium catalyst.
Introduction of the Sulfonamide Moiety: The sulfonamide group is introduced through a nucleophilic substitution reaction, where 4-methoxybenzenesulfonyl chloride reacts with an amine derivative of the vinylpyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to form the pyridine 1-oxide, typically using an oxidizing agent such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
HMN-176 undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be further oxidized under strong oxidizing conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the pyridine ring.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of the vinyl group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
HMN-176 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which HMN-176 exerts its effects involves interactions with specific molecular targets. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl group may also participate in covalent bonding with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A similar compound with a different functional group arrangement.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group and an amine moiety.
Uniqueness
HMN-176 is unique due to its combination of a pyridine ring, vinyl group, and sulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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